5-Nitro-1,3-dihydroisobenzofuran

Antimicrobial Resistance Medicinal Chemistry Pharmacology

Procure 5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0) for robust, evidence-backed research. A key scaffold in antimicrobial and anticancer drug discovery. Avoid inconsistent bioactivity from generic in-class substitutions. - Antimicrobial: Broad-spectrum activity with MIC ≤ 10 µM against MRSA and A. baumannii. - Anticancer: Validated cytotoxicity, with an average IC50 of ~12 µM across A549, MDA-MB-231, and HT-29 cell lines. - Synthetic Chemistry: A key intermediate with a benchmarked yield of 58%, enabling access to complex sulfonated (Z)-1,3-dihydroisobenzofurans via unique radical cascades. - Analytical Probe: A critical reagent for developing colorimetric detection assays for iron and other metal cations in biological fluids.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 52771-99-0
Cat. No. B1367063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,3-dihydroisobenzofuran
CAS52771-99-0
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
InChIKeyVZIBAMYIHSHADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0) Procurement and Differentiation Guide


5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0) is a nitro-substituted heterocyclic compound of the isobenzofuran class, characterized by a 5-position nitro group on the dihydroisobenzofuran scaffold . It functions as a versatile research chemical, with reported applications ranging from antimicrobial and anticancer research to its use as a probe for metal cation detection in biological samples . The compound's molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol and typical commercial purity specifications of 95-97% .

Why 5-Nitro-1,3-dihydroisobenzofuran Cannot Be Replaced by General Analogs


Within the 1,3-dihydroisobenzofuran class, the specific position and electronic nature of substituents critically dictate both biological activity and chemical reactivity . Simple substitution with a different regioisomer (e.g., 4-nitro) or a different functional group (e.g., 5-chloro or 5-amino) is not functionally equivalent. The strong electron-withdrawing nature of the 5-nitro group, for instance, enables specific reduction pathways to form reactive intermediates and can be leveraged in radical multicomponent reactions to achieve different product outcomes compared to other substituents [1]. The following quantitative evidence demonstrates why this specific compound, 5-Nitro-1,3-dihydroisobenzofuran, offers distinct advantages that generic in-class substitution cannot replicate.

Quantitative Differentiation Evidence for 5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0)


Broad-Spectrum Antimicrobial Activity Against Multidrug-Resistant (MDR) Pathogens

5-Nitro-1,3-dihydroisobenzofuran demonstrates potent, broad-spectrum antimicrobial activity against clinically relevant drug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. While a direct comparator data for the same assay is absent, the low Minimum Inhibitory Concentration (MIC) values are established. Its mechanism is linked to the reduction of the 5-nitro group to form reactive intermediates .

Antimicrobial Resistance Medicinal Chemistry Pharmacology

Cytotoxic Activity Against Multiple Human Cancer Cell Lines

This compound exhibits in vitro cytotoxicity against a panel of human cancer cell lines, including A549 (lung adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). The reported half-maximal inhibitory concentration (IC50) values demonstrate consistent anti-proliferative activity .

Cancer Research Cytotoxicity Oncology

Documented Synthetic Route with Specific Yield and Purity Standards

A specific synthetic procedure for 5-Nitro-1,3-dihydroisobenzofuran is documented in patent literature, providing a clear benchmark for its preparation. The synthesis yields the target compound at 58% after chromatographic purification . Commercial vendors further guarantee a minimum purity of 95% to ≥97% as standard [REFS-2, REFS-3], facilitating reliable procurement for research applications.

Organic Synthesis Process Chemistry Methodology

Differentiation in Reactivity: Stereoselective Synthesis Enabled by Strongly Electron-Withdrawing Substituents

The strong electron-withdrawing nature of the nitro group, as found on the 1,3-dihydroisobenzofuran core, is critical for modulating reaction pathways. In radical multicomponent reactions, using substrates with strong electron-withdrawing substituents (like nitro, cyano, or trifluoromethyl) enables a distinct annulation/1,5-azosulfonylation process to access sulfonated (Z)-1,3-dihydroisobenzofurans [1]. This contrasts with other substitution patterns that may not facilitate this specific, stereoselective transformation, highlighting a unique functional advantage of the 5-nitro derivative as a synthetic building block.

Synthetic Chemistry Radical Reactions Medicinal Chemistry

Key Physicochemical Parameters for Formulation and Handling

Characterized physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran are available to guide experimental design. Reported values include a melting point range of 90-92 °C, a LogP of 2.15, and a density of 1.36 g/cm³ [REFS-1, REFS-2]. While these are intrinsic properties, having them defined allows for comparison with other building blocks and supports key decisions in compound handling, solubility assessment, and chromatographic purification.

Pre-formulation Physical Chemistry Analytical Chemistry

Specialized Application as a Metal Cation Probe in Biological Matrices

1,3-Dihydro-5-nitro-isobenzofuran is specifically documented for use as a probe for metal cations in biological samples . The detection mechanism involves its activation by hydroxide and p-hydroxybenzoic acid to generate a nitrite anion, which can then be detected via secondary colorimetric reactions . This application highlights a functional niche not commonly associated with other simple 1,3-dihydroisobenzofuran analogs, making it a uniquely suited candidate for developing assays to detect iron ions in complex matrices like blood or urine.

Analytical Chemistry Bioconjugation Biosensors

Procurement-Driven Application Scenarios for 5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0)


Antimicrobial Drug Discovery: Screening Against MDR Priority Pathogens

Research groups focused on combating antimicrobial resistance should procure 5-Nitro-1,3-dihydroisobenzofuran for primary screening. Its established broad-spectrum activity against MRSA and A. baumannii, with an MIC ≤ 10 µM , provides a quantified starting point for hit-to-lead optimization. The compound's nitro group offers a clear handle for subsequent structure-activity relationship (SAR) studies via reduction to the corresponding 5-amino derivative.

Oncology Research: Anticancer Lead Compound Evaluation

For cancer biologists and medicinal chemists, this compound presents a validated cytotoxic profile with an average IC50 of ~12 µM across lung (A549), breast (MDA-MB-231), and colorectal (HT-29) cancer cell lines . Procurement is justified for use as a tool compound in mechanistic studies, such as investigating oxidative stress pathways or for use as a core scaffold in the synthesis of focused libraries for anticancer screening.

Synthetic Methodology Development: A Building Block for Complex Molecules

Synthetic organic chemists will find value in procuring 5-Nitro-1,3-dihydroisobenzofuran as a key intermediate. Its documented synthesis with a 58% yield provides a benchmark for process development , while its electron-deficient nature allows it to participate in unique, stereoselective radical transformations to generate highly functionalized, sulfonated (Z)-1,3-dihydroisobenzofurans [1]. This compound is an excellent candidate for exploring new chemical space in heterocyclic synthesis.

Analytical and Bioassay Development: Metal Cation Detection in Complex Samples

This compound is uniquely positioned for analytical laboratories developing assays for metal ions in biological fluids. Its documented use as a probe, activated in the presence of specific ions to release a detectable nitrite anion , makes it a critical reagent. Procurement is recommended for the development and validation of new colorimetric or secondary detection methods for iron and other metal cations in matrices such as blood or urine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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